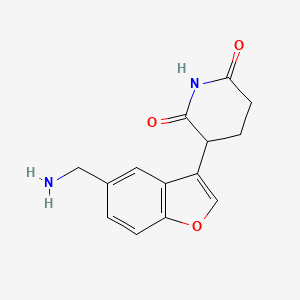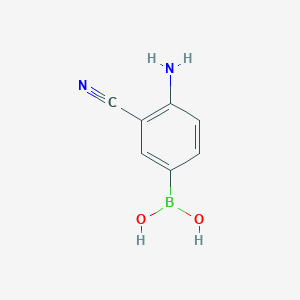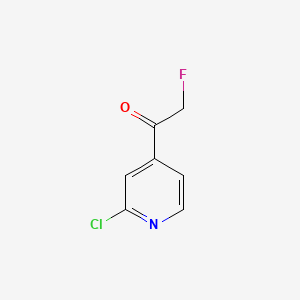
3-(5-(Aminomethyl)benzofuran-3-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide, followed by intramolecular nucleophilic substitution . This method is efficient and can be performed under solvent-free conditions, providing high yields and excellent functional group tolerance.
Industrial Production Methods
Industrial production of piperidine-2,6-dione derivatives, including 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione, often involves large-scale synthesis using similar methods. The process can be scaled up to the kilo-scale level, ensuring the production of significant quantities for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzofuran moiety is known for its ability to interact with various biological targets, contributing to the compound’s pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2,6-dione: A core structure found in many drugs, including lenalidomide and cycloheximide.
Benzofuran derivatives: Compounds like psoralen and angelicin, known for their antimicrobial and anticancer properties.
Uniqueness
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is unique due to its combined benzofuran and piperidine-2,6-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c15-6-8-1-3-12-10(5-8)11(7-19-12)9-2-4-13(17)16-14(9)18/h1,3,5,7,9H,2,4,6,15H2,(H,16,17,18) |
Clé InChI |
DJVSFBKYJVHACW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)

![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)










